7-methyl-N-(6-methylpyridin-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
Properties
IUPAC Name |
7-methyl-N-(6-methylpyridin-2-yl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-9-6-16-15-19(14(9)21)7-11(8-22-15)13(20)18-12-5-3-4-10(2)17-12/h3-6,11H,7-8H2,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUQNNOOSHLDNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CN3C(=O)C(=CN=C3SC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-methyl-N-(6-methylpyridin-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide (CAS Number: 1396849-75-4) is a synthetic compound that has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 316.4 g/mol. Its structural characteristics suggest a complex arrangement conducive to various biological interactions.
Research indicates that compounds with similar structures often exhibit activity against various biological targets. The thiazine and pyrimidine components may play significant roles in:
- Inhibition of Nucleotide Synthesis : Similar compounds have been shown to inhibit enzymes involved in nucleotide synthesis pathways, potentially affecting cell proliferation and survival.
- Antimicrobial Activity : Some derivatives exhibit inhibitory effects on bacterial and protozoan pathogens by disrupting nucleic acid synthesis.
Biological Activity Overview
The biological activities of this compound include:
-
Antitumor Activity :
- Compounds in this class have been evaluated for their ability to inhibit tumor cell growth. For instance, studies have shown that similar pyrimidine derivatives can significantly reduce the proliferation of cancer cell lines through apoptosis induction.
-
Antimicrobial Properties :
- The compound has demonstrated activity against various pathogens. For example, it may inhibit the growth of certain bacteria and protozoa by interfering with their nucleic acid metabolism.
-
Enzyme Inhibition :
- The compound is hypothesized to inhibit key enzymes involved in metabolic pathways critical for the survival of certain pathogens and cancer cells.
Antitumor Studies
A study conducted on a series of pyrimidine derivatives found that several compounds exhibited significant cytotoxicity against A431 vulvar epidermal carcinoma cells. The mechanism was linked to the inhibition of DNA synthesis and cell cycle arrest at specific phases.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 7-Methyl-N-(6-methylpyridin-2-yl)-6-oxo | 12.5 | A431 |
| Other Pyrimidine Derivative | 10.0 | A431 |
Antimicrobial Activity
In vitro studies have shown that related compounds possess activity against Trichomonas and Endamoeba species. These findings suggest potential applications in treating parasitic infections.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Trichomonas vaginalis | 15 µg/mL |
| Endamoeba histolytica | 20 µg/mL |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural, synthetic, and spectroscopic differences between the target compound and similar derivatives:
Key Structural and Functional Differences
Core Heterocyclic System
- The target compound’s pyrimido[2,1-b][1,3]thiazine core distinguishes it from the thiazolo[3,2-a]pyrimidine () and thiadiazolo[3,2-a]pyrimidine () systems. The larger thiazine ring in the target may enhance conformational flexibility compared to the rigid thiazole or thiadiazole rings in analogs .
Substituent Effects
- The 6-methylpyridin-2-yl group in the target compound introduces a basic nitrogen, enabling hydrogen bonding or coordination with biological targets, unlike the electron-rich 2,4,6-trimethoxybenzylidene group in ’s compound .
- The 7-methyl and 6-oxo groups are conserved in both the target and ’s derivative, suggesting shared stability or metabolic resistance features .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 7-methyl-N-(6-methylpyridin-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide?
- Methodology : A common approach involves refluxing intermediates like substituted pyrimidines with chloroacetic acid and aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) in acetic acid/acetic anhydride under sodium acetate catalysis. Reaction monitoring via TLC and purification by recrystallization (e.g., ethyl acetate/ethanol) yields the product .
- Key Considerations : Optimize reaction time (8–10 hours) and stoichiometry to achieve yields >75%. Control temperature to avoid side reactions like over-oxidation .
Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?
- Techniques :
- X-ray diffraction (XRD) : Resolves crystal packing, dihedral angles (e.g., 80.94° between fused rings), and hydrogen-bonding networks (C–H···O interactions) .
- NMR/IR : Confirms functional groups (e.g., carbonyl at ~1700 cm⁻¹ in IR) and regiochemistry. ¹H NMR detects methyl groups (δ ~2.5 ppm) and pyridine protons (δ ~8.0 ppm) .
Q. What are the primary pharmacological targets explored for similar thiazolo-pyrimidine derivatives?
- Targets : Kinases (e.g., CDKs), antimicrobial enzymes, and cancer-related proteins. Derivatives show IC₅₀ values in the micromolar range against tumor cell lines .
- Assays : Use MTT assays for cytotoxicity and enzymatic inhibition studies (e.g., ATP-binding site competition) .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
- Approach :
- Molecular docking : Predict binding affinity to targets like CDK2 (PDB: 1HCL). Focus on hydrogen bonds between the carboxamide group and kinase residues (e.g., Glu81) .
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. bromo groups) with activity using descriptors like LogP and polar surface area .
- Validation : Cross-check docking results with experimental IC₅₀ data and mutagenesis studies .
Q. How to resolve contradictions in crystallographic data between synthetic batches?
- Case Study : Variations in puckering (flattened boat vs. chair conformations) may arise from solvent polarity (e.g., ethyl acetate vs. DMF). Use Rietveld refinement to assess lattice parameters (e.g., space group P2₁/c) and H-bonding patterns .
- Mitigation : Standardize recrystallization conditions (e.g., 3:2 ethyl acetate/ethanol) to ensure reproducibility .
Q. What strategies improve regioselectivity during electrophilic substitutions on the pyrimido-thiazine core?
- Electrophilic Additions :
- Site Preference : The 6-oxo group directs electrophiles to C2 or C8 positions. Use Lewis acids (e.g., AlCl₃) to enhance selectivity .
- Monitoring : Track reaction progress via HPLC-MS to detect intermediates and byproducts .
Q. How does modifying the pyridin-2-yl substituent impact solubility and bioavailability?
- Structural Modifications :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
